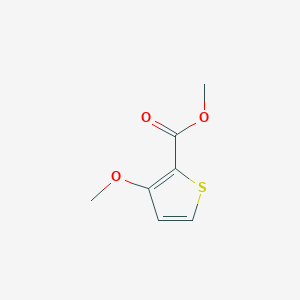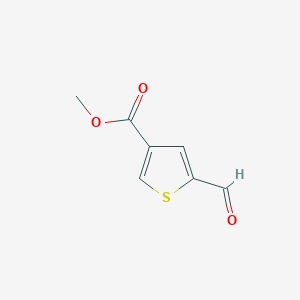
1-(Difluoromethoxy)-4-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Difluoromethoxy)-4-(trifluoromethyl)benzene, commonly known as DFMTB, is a chemical compound with the molecular formula C8H4F5O. It is a colorless liquid that is widely used in scientific research due to its unique properties. DFMTB is a fluorinated benzene derivative that has gained significant attention in recent years due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Wirkmechanismus
The mechanism of action of DFMTB is not fully understood, but it is thought to act through multiple pathways. In cancer cells, DFMTB has been shown to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle. In imaging applications, DFMTB acts as a fluorescent probe due to its ability to absorb and emit light in the visible range.
Biochemische Und Physiologische Effekte
DFMTB has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, DFMTB induces the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, leading to cell death. DFMTB has also been shown to inhibit the migration and invasion of cancer cells. In imaging applications, DFMTB has been shown to have excellent photostability and low toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
DFMTB has several advantages for use in laboratory experiments. It is easy to synthesize, has good yields, and is readily available. DFMTB also has unique optical and chemical properties that make it useful in various applications. However, DFMTB has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research of DFMTB. In medicinal chemistry, DFMTB could be further investigated for its potential use as an anti-cancer drug. In imaging applications, DFMTB could be modified to improve its optical properties and increase its specificity for certain cell types. DFMTB could also be used as a building block for the synthesis of new materials with unique properties. Overall, DFMTB is a promising compound with significant potential for various scientific applications.
Synthesemethoden
DFMTB can be synthesized through several methods, including the reaction of 4-(trifluoromethyl)phenol with difluoromethyl ether in the presence of a catalyst. Another method involves the reaction of 4-(trifluoromethyl)phenol with difluoromethyl sulfide in the presence of a base. Both methods yield high purity DFMTB with good yields.
Wissenschaftliche Forschungsanwendungen
DFMTB has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, DFMTB has been shown to possess potent anti-cancer activity against several cancer cell lines, including breast, lung, and prostate cancer. DFMTB has also been investigated for its potential use as a fluorescent probe for imaging applications due to its unique optical properties.
Eigenschaften
IUPAC Name |
1-(difluoromethoxy)-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5O/c9-7(10)14-6-3-1-5(2-4-6)8(11,12)13/h1-4,7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJMJSMVLPNFGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453032 |
Source


|
| Record name | 1-(Difluoromethoxy)-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.12 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Difluoromethoxy)-4-(trifluoromethyl)benzene | |
CAS RN |
156570-16-0 |
Source


|
| Record name | 1-(Difluoromethoxy)-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Naphtho[1,2-c:5,6-c']bis[1,2,5]thiadiazole](/img/structure/B186566.png)







![1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine](/img/structure/B186583.png)